![molecular formula C16H25N3O2 B2366455 ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate CAS No. 1448054-58-7](/img/structure/B2366455.png)
ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate
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Overview
Description
The compound “ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has a wide variety of biological properties . It has been used in the development of various medicinal compounds due to its anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazole derivatives involves the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate . A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed using virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations .
Chemical Reactions Analysis
Indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential . They have been used in the development of various medicinal compounds due to their wide range of biological properties .
Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, certain 2,3-disubstituted tetrahydro-2H-indazoles have shown high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazole-based compounds have also been reported to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-HIV Agents
Some indazole derivatives have shown anti-HIV properties . This suggests that they could be explored for the development of drugs against HIV.
Anticancer Agents
Indazole derivatives have been found to exhibit anticancer properties . They could potentially be used in the development of new anticancer drugs.
Hypoglycemic Agents
Indazole derivatives have shown hypoglycemic activities . This suggests that they could be explored for the treatment of diabetes.
Antiprotozoal Agents
Indazole-based compounds have also been reported to exhibit antiprotozoal activities . This makes them potential candidates for the development of new antiprotozoal drugs.
Antihypertensive Agents
Some indazole derivatives have shown antihypertensive properties . This suggests that they could be explored for the development of drugs against hypertension.
SARS-CoV-2 Main Protease (Mpro) Inhibitors
A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar indazole structures have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that the compound might interact with cellular targets to disrupt the cell cycle and inhibit cell proliferation.
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner , suggesting that they may impact inflammatory pathways.
Result of Action
Based on the reported antiproliferative activity of similar indazole derivatives , it can be inferred that the compound might induce cell cycle arrest and inhibit cell proliferation.
properties
IUPAC Name |
ethyl N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-16(20)17-11-14-13-9-5-6-10-15(13)19(18-14)12-7-3-4-8-12/h12H,2-11H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBPMBNJJMNKOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate |
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